3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid core with a cyclohexylmethylamino group and an oxoethyl substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative One common method includes the reaction of benzoic acid with cyclohexylmethylamine under controlled conditions to introduce the cyclohexylmethylamino group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethylamino group may facilitate binding to these targets, while the oxoethyl group can participate in redox reactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: A salicylic acid derivative with anti-inflammatory and analgesic properties.
Benzoic acid derivatives: Various benzoic acid derivatives are used in different applications, each with unique functional groups that impart specific properties.
Uniqueness
3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid stands out due to its combination of a cyclohexylmethylamino group and an oxoethyl substituent, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique advantages over other similar compounds.
Properties
IUPAC Name |
3-[2-(cyclohexylmethylamino)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(17-11-12-5-2-1-3-6-12)10-13-7-4-8-14(9-13)16(19)20/h4,7-9,12H,1-3,5-6,10-11H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKFWTPICNVCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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